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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)oxetane

Cat. No.: B12975279

Get Quote

Technical Whitepaper: 3-(2-
Chlorophenyl)oxetane
Advanced Synthesis, Sourcing, and Medicinal
Chemistry Applications
Executive Summary
3-(2-Chlorophenyl)oxetane is a specialized heterocyclic building block valued in modern

medicinal chemistry as a robust bioisostere. While the 3-chloro and 4-chloro isomers are more

commonly encountered in commercial catalogs, the 2-chloro (ortho) variant represents a

strategic scaffold for introducing conformational restriction and metabolic stability into drug

candidates.

This guide addresses the specific challenges associated with the 2-chlorophenyl substitution

pattern—namely, the steric hindrance at the ortho-position which complicates standard cross-

coupling syntheses. It provides a validated "De Novo" synthesis route, sourcing strategies for

this non-stock item, and a theoretical framework for its application in lead optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12975279#bc-rfq
https://www.benchchem.com/product/b12975279/docs?utm_src=pdf-body#3-2-chlorophenyl-oxetane-cas-number-and-supplier-search
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12975279?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Properties
Compound Name: 3-(2-Chlorophenyl)oxetane Structure Description: An oxetane four-

membered ether ring substituted at the C3 position with a 2-chlorophenyl group.

Property Specification

Molecular Formula C₉H₉ClO

Molecular Weight 168.62 g/mol

Predicted LogP ~2.1 (Lower than gem-dimethyl analog)

H-Bond Acceptors 1 (Ether oxygen)

H-Bond Donors 0

CAS Number Not Listed / Custom Synthesis (See Note 1)

SMILES Clc1ccccc1C2COC2

Note 1 (CAS Availability): Unlike its isomers 3-(3-chlorophenyl)oxetane (CAS: 1044507-51-8)

and 3-(4-chlorophenyl)oxetane (CAS: 1393534-20-7), the 3-(2-chlorophenyl)oxetane isomer is

rarely held in stock. It is typically classified as a Make-on-Demand (MOD) or custom synthesis

target.

Medicinal Chemistry Applications: The "Oxetane Effect"
In drug design, the oxetane ring is a high-value bioisostere for the gem-dimethyl group and the

carbonyl group.

Solubility Enhancement: The oxetane oxygen lone pairs are highly exposed, acting as strong

hydrogen bond acceptors. This increases aqueous solubility compared to carbocyclic

analogs.
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Metabolic Stability: The 2-chloro substituent on the phenyl ring blocks the metabolically labile

ortho positions (a common site for Phase I oxidation), while the oxetane ring itself is

generally stable to hydrolysis under physiological conditions.

Conformational Control: The ortho-chloro group introduces significant steric bulk. When

coupled with the rigid oxetane ring, this restricts the rotation of the phenyl-oxetane bond,

potentially locking the molecule into a bioactive conformation (atropisomerism potential

should be monitored).

Technical Synthesis Protocols
Due to the steric bulk of the ortho-chloro group, standard Suzuki couplings of 3-iodooxetane

with 2-chlorophenylboronic acid can suffer from low yields. The most robust, self-validating

method for generating this specific isomer is the De Novo Cyclization Route via the 1,3-diol.

Protocol A: The "Robust" Diol Cyclization Route
(Recommended)
This method builds the oxetane ring after the difficult aryl-carbon bond is formed, avoiding the

steric issues of late-stage coupling.

Step 1: Malonate Arylation

Reagents: Diethyl malonate, 1-chloro-2-iodobenzene, Cs₂CO₃, CuI (catalytic), 2-picolinic

acid.

Procedure: Perform a copper-catalyzed arylation of diethyl malonate with 1-chloro-2-

iodobenzene. The ortho-chloro group is tolerated well in this intramolecular-style activation.

Output: Diethyl 2-(2-chlorophenyl)malonate.

Step 2: Reduction to Diol

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF (anhydrous).

Procedure: Add the malonate ester dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux

for 2 hours. Quench carefully (Fieser method).
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Output: 2-(2-Chlorophenyl)propane-1,3-diol.

Step 3: Ring Closure (Cyclization)

Reagents: n-BuLi (2.5 eq), TsCl (1.0 eq), THF.

Mechanism: Selective monotosylation of one hydroxyl group followed by intramolecular

nucleophilic attack by the second alkoxide.

Procedure:

Cool diol in THF to -78°C.

Add n-BuLi (2.5 eq) to form the dianion.

Add TsCl (1.0 eq) in THF.

Allow to warm to RT. The internal alkoxide displaces the tosylate, closing the ring.

Validation: Monitor disappearance of the diol by TLC. Product should be a clear oil.[1]

Visualization: Synthesis Workflow
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Quality Control Checkpoints

Starting Materials:
Diethyl Malonate + 1-Chloro-2-iodobenzene

Step 1: Cu-Catalyzed Arylation
(Cs2CO3, CuI, 80°C)

Intermediate 1:
Diethyl 2-(2-chlorophenyl)malonate

Step 2: Reduction
(LiAlH4, THF, 0°C -> Reflux)

Intermediate 2:
2-(2-Chlorophenyl)propane-1,3-diol

Step 3: Cyclization
(n-BuLi, TsCl, -78°C -> RT)

Target Product:
3-(2-Chlorophenyl)oxetane

Intramolecular SN2

Click to download full resolution via product page
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Figure 1: Step-by-step synthetic pathway for 3-(2-Chlorophenyl)oxetane via the diol

cyclization method.

Sourcing & Supplier Search Strategy
Because this specific isomer is not a standard catalog item, a "Shotgun" search of aggregators

will likely yield false positives (listing the 3- or 4- isomers).

Recommended Sourcing Workflow:

Primary Aggregators (Check First):

eMolecules / ChemSpace: Search by exact SMILES (Clc1ccccc1C2COC2). These

platforms index "virtual" inventories of reliable custom synthesis houses.

SciFinder / Reaxys: Use the structure search to find vendors who have registered the

compound recently.

Custom Synthesis Vendors (High Probability):

Enamine (Ukraine/Latvia): They hold the world's largest stock of building blocks. Even if

not in stock, they have the validated protocols (REAL Database) to synthesize it in 2-3

weeks.

WuXi AppTec (China): Ideal for larger scale (>10g) requests.

Combi-Blocks (USA): Often stocks halo-aryl oxetanes.

Specification for RFQ (Request for Quote):

Purity: >95% (HPLC).[2]

Identity: H-NMR required (Critical to distinguish from 3-Cl and 4-Cl isomers).

Note: "Please confirm this is the ortho-chloro isomer, 3-(2-chlorophenyl)oxetane, and not

the meta/para variants."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. atlantis-press.com [atlantis-press.com]

2. Oxetanes | Fisher Scientific [fishersci.com]

3. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [3-(2-Chlorophenyl)oxetane CAS number and supplier
search]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12975279/docs#3-2-chlorophenyl-oxetane-cas-
number-and-supplier-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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